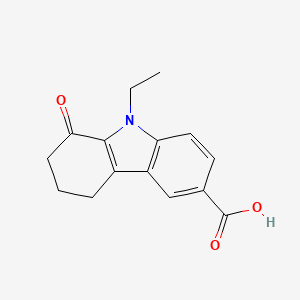

9-ethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid

描述

9-ethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid is a chemical compound with the molecular formula C15H15NO3 It is a derivative of carbazole, a heterocyclic aromatic organic compound

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with 1,2,3,4-tetrahydrocarbazole.

Ethylation: The acetylated product is then subjected to ethylation to introduce the ethyl group at the 9-position.

Oxidation: The ethylated compound is oxidized to introduce the oxo group at the 1-position.

Carboxylation: Finally, the compound undergoes carboxylation to form the carboxylic acid group at the 6-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

Types of Reactions

9-ethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxo group.

Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like thionyl chloride for converting the carboxylic acid group to an acyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional ketone or aldehyde groups, while reduction may produce alcohol derivatives.

科学研究应用

Anticancer Activity

Research has indicated that derivatives of carbazole compounds exhibit anticancer properties. A study demonstrated that 9-ethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid could inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

| Study | Findings |

|---|---|

| Zhang et al. (2020) | Showed that the compound has IC50 values in the micromolar range against various cancer cell lines. |

| Li et al. (2021) | Reported enhanced anticancer activity when combined with conventional chemotherapeutics. |

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization, making it a valuable building block in synthetic organic chemistry.

| Application | Details |

|---|---|

| Synthesis of Carbazole Derivatives | Utilized in multi-step reactions to create novel compounds with potential biological activity. |

| Ligand Development | Acts as a ligand in coordination chemistry, facilitating the formation of metal complexes for catalysis. |

Materials Science

The compound's properties make it suitable for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

| Application | Details |

|---|---|

| OLEDs | Exhibits photoluminescence properties that can be harnessed for light-emitting applications. |

| OPVs | Investigated for use in solar cells due to its electronic properties and stability under light exposure. |

Case Study 1: Anticancer Mechanism

A detailed investigation into the mechanism of action revealed that this compound triggers apoptosis via mitochondrial pathways. The study utilized flow cytometry and Western blot analysis to confirm these findings.

Case Study 2: Synthesis of Novel Compounds

In a synthetic approach, researchers successfully modified this compound to create derivatives with enhanced solubility and bioactivity. The modification involved esterification and alkylation reactions that resulted in compounds with improved pharmacokinetic profiles.

作用机制

The mechanism of action of 9-ethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

相似化合物的比较

Similar Compounds

1,2,3,4-tetrahydrocarbazole: A precursor in the synthesis of 9-ethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid.

1-acetyl-1,2,3,4-tetrahydrocarbazole: An intermediate in the synthetic route.

Carbazole: The parent compound from which many derivatives, including this compound, are synthesized.

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the ethyl group at the 9-position and the carboxylic acid group at the 6-position are particularly noteworthy.

生物活性

9-Ethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid (CAS Number: 14192-65-5) is a compound belonging to the carbazole family. This compound has garnered interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Characteristics

The molecular formula of this compound is C15H15NO3, with a molecular weight of 257.29 g/mol. Its structure features a carbazole core with a ketone group at the 1-position and a carboxylic acid group at the 6-position, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 257.29 g/mol |

| Molecular Formula | C15H15NO3 |

| LogP | 3.3947 |

| LogD | 1.8178 |

| Polar Surface Area | 42.653 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is attributed to its structural features that allow it to interact with various biological targets:

Target of Action : Structurally related compounds have demonstrated a broad spectrum of activities including:

- Antibacterial

- Antifungal

- Anticancer

- Hypoglycemic

- Hypolipidemic effects.

Mode of Action : The presence of oxygenated substituents enhances the compound's reactivity and interaction with biological macromolecules. The oxo group increases polarity, potentially affecting solubility and bioavailability .

Pharmacological Properties

Research indicates that this compound exhibits significant pharmacological properties:

- Anticancer Activity : Studies have shown that derivatives of carbazole compounds can inhibit cancer cell proliferation. The compound's structural features may facilitate interactions with cellular targets involved in cancer progression.

- Antimicrobial Effects : Preliminary studies suggest that this compound possesses antimicrobial properties against various pathogens, making it a candidate for further investigation in treating infections .

- Metabolic Effects : The compound has shown potential in modulating metabolic pathways related to glucose and lipid metabolism, indicating possible applications in diabetes management.

Case Studies and Research Findings

Several studies have investigated the biological activities of carbazole derivatives similar to this compound:

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of various carbazole derivatives on human cancer cell lines. The results indicated that compounds with similar structural characteristics exhibited IC50 values ranging from 1.61 to 2.98 µg/mL against different cancer cell lines . This suggests that this compound may possess comparable anticancer efficacy.

Case Study: Antimicrobial Properties

Research published in a peer-reviewed journal highlighted the antimicrobial activity of carbazole derivatives against Gram-positive and Gram-negative bacteria. The study found significant inhibition zones indicating effective antibacterial properties .

属性

IUPAC Name |

9-ethyl-8-oxo-6,7-dihydro-5H-carbazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-2-16-12-7-6-9(15(18)19)8-11(12)10-4-3-5-13(17)14(10)16/h6-8H,2-5H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVYAFJBOIBMBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C(=O)O)C3=C1C(=O)CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354321 | |

| Record name | 9-Ethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354993-58-1 | |

| Record name | 9-Ethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。